(Chlorométhyl)cyclohexane

Vue d'ensemble

Description

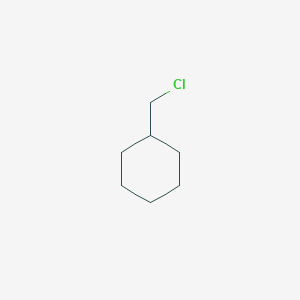

(Chloromethyl)cyclohexane is an organic compound with the molecular formula C₇H₁₃Cl. It is a derivative of cyclohexane, where one hydrogen atom is replaced by a chloromethyl group (-CH₂Cl). This compound is known for its utility in organic synthesis and various industrial applications due to its reactivity and structural properties .

Applications De Recherche Scientifique

(Chloromethyl)cyclohexane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

Medicine: It serves as a precursor in the synthesis of certain medicinal compounds.

Industry: (Chloromethyl)cyclohexane is employed in the production of polymers, resins, and other materials .

Mécanisme D'action

Target of Action

(Chloromethyl)cyclohexane is a chemical compound with the molecular formula C7H13Cl

Mode of Action

The mode of action of (Chloromethyl)cyclohexane is primarily through the E2 elimination reaction . In this reaction, a strong base removes two substituents, resulting in an alkene . This mechanism occurs in a single step concerted reaction with one transition state . The rate of this mechanism is second order kinetics, depending on both the base and the alkyl halide .

Biochemical Pathways

The E2 elimination reaction involving (Chloromethyl)cyclohexane affects the biochemical pathways related to alkene formation . The leaving groups must be coplanar in order to form a pi bond, and carbons go from sp3 to sp2 hybridization states . This change in hybridization state can have downstream effects on other biochemical reactions involving the formed alkene.

Result of Action

The result of the E2 elimination reaction involving (Chloromethyl)cyclohexane is the formation of an alkene . This reaction changes the hybridization state of the carbon atoms involved, which can affect the molecule’s reactivity and interactions with other molecules .

Action Environment

The action of (Chloromethyl)cyclohexane can be influenced by various environmental factors. For instance, the E2 elimination reaction requires a strong base . Therefore, the pH of the environment can affect the reaction rate. Additionally, the reaction requires a good leaving group , so the presence of suitable leaving groups in the environment can also influence the reaction. Lastly, the reaction is more likely to occur in a polar solvent, which can stabilize the transition state .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (Chloromethyl)cyclohexane can be synthesized through several methods. One common approach involves the chloromethylation of cyclohexane using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically proceeds under mild conditions, yielding (chloromethyl)cyclohexane as the primary product.

Industrial Production Methods: In industrial settings, the production of (chloromethyl)cyclohexane often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to remove any by-products and unreacted starting materials .

Analyse Des Réactions Chimiques

Types of Reactions: (Chloromethyl)cyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of cyclohexylmethanol.

Elimination Reactions: Under basic conditions, (chloromethyl)cyclohexane can undergo dehydrohalogenation to form cyclohexene.

Oxidation Reactions: The compound can be oxidized to form cyclohexanone or cyclohexanol, depending on the oxidizing agent used.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed:

Cyclohexylmethanol: From nucleophilic substitution.

Cyclohexene: From elimination reactions.

Cyclohexanone and Cyclohexanol: From oxidation reactions .

Comparaison Avec Des Composés Similaires

Cyclohexylmethanol: Similar structure but with a hydroxyl group instead of a chlorine atom.

Cyclohexylmethylamine: Contains an amine group instead of a chlorine atom.

Cyclohexylmethyl bromide: Similar structure but with a bromine atom instead of chlorine.

Uniqueness: (Chloromethyl)cyclohexane is unique due to its specific reactivity profile, particularly in nucleophilic substitution and elimination reactions.

Activité Biologique

(Chloromethyl)cyclohexane, also known by its CAS number 1072-95-3, is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article explores the biological activity of (chloromethyl)cyclohexane, detailing its mechanisms of action, synthesis methods, and potential applications based on recent research findings.

(Chloromethyl)cyclohexane is a derivative of cyclohexane where a chloromethyl group is substituted at one of the carbon atoms. The molecular formula for this compound is C7H13Cl.

Synthesis Methods

The synthesis of (chloromethyl)cyclohexane typically involves chloromethylation reactions, which can be achieved through various methodologies:

- Chloromethylation with Formaldehyde and Hydrochloric Acid : This method employs formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride. The reaction generally occurs under mild conditions, yielding the desired chloromethylated product.

- Use of Catalysts : Catalysts such as manganese(III) complexes have been explored for promoting oxidation reactions involving cyclohexane derivatives. These catalysts can enhance the yield and selectivity of chlorinated products .

The biological activity of (chloromethyl)cyclohexane can be attributed to its ability to undergo elimination reactions, similar to other alkyl halides. These reactions often lead to the formation of more substituted alkenes, which can interact with various biological targets.

Biochemical Pathways

- Elimination Reactions : The compound can participate in elimination reactions that may result in the formation of reactive intermediates capable of further chemical transformations.

- Substitution Reactions : The chloromethyl group can be substituted by nucleophiles such as amines or alcohols, leading to new biologically active compounds.

Biological Activity and Applications

Recent studies highlight several areas where (chloromethyl)cyclohexane exhibits biological activity:

- Medicinal Chemistry : It serves as an intermediate in the synthesis of pharmaceutical compounds targeting cancer and cardiovascular diseases. Its ability to form derivatives with various functional groups makes it valuable in drug development .

- Materials Science : The compound is utilized in creating polymers and advanced materials, contributing to innovations in material properties.

Case Study 1: Synthesis of Biologically Active Molecules

Research has demonstrated that (chloromethyl)cyclohexane can be employed as a precursor for synthesizing α,β-unsaturated dioxanes and dioxolanes, which possess significant biological activities. These derivatives are being investigated for their potential therapeutic effects against various diseases.

Case Study 2: Catalytic Activity

A study explored the catalytic properties of manganese(III) complexes in oxidizing saturated hydrocarbons like cyclohexane. The results indicated that specific catalysts could enhance the conversion rates significantly, suggesting potential applications in synthetic organic chemistry involving (chloromethyl)cyclohexane derivatives .

Toxicological Profile

Understanding the safety profile of (chloromethyl)cyclohexane is crucial for its application in biological systems. Preliminary data indicate that while it shows potential for beneficial applications, it also requires careful handling due to its reactivity and possible toxic effects.

| Endpoint | Value |

|---|---|

| Acute Toxicity (LD50) | Data not fully established |

| Chronic Toxicity | Requires further investigation |

| Environmental Impact | Potential bioaccumulation risk |

Propriétés

IUPAC Name |

chloromethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Cl/c8-6-7-4-2-1-3-5-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMEGHMBBBTYRFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181401 | |

| Record name | Cyclohexane, chloromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26895-68-1 | |

| Record name | Cyclohexane, chloromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026895681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, chloromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.